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For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloro-6-methylquinolin-3-yl)methanol, a substituted quinoline derivative, holds potential
as a versatile building block in medicinal chemistry and materials science. Quinoline scaffolds
are central to numerous bioactive compounds, exhibiting a wide range of pharmacological
activities, including antimicrobial and antileishmanial properties.[1] This technical guide
provides a comprehensive overview of the known physical and chemical properties of (2-
chloro-6-methylquinolin-3-yl)methanol, its synthesis, and its spectral characteristics. The
information is compiled to support further research and development involving this compound.

Chemical Identity and Physical Properties

(2-Chloro-6-methylquinolin-3-yl)methanol is a heterocyclic aromatic compound.[1] Its
structure consists of a quinoline ring system with a chloro group at the 2-position, a methyl
group at the 6-position, and a hydroxymethyl group at the 3-position.[1] This substitution
pattern, particularly the hydroxymethyl group, imparts reactivity and allows for hydrogen
bonding, influencing its physical properties and potential biological interactions.[1]
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Table 1: Identifiers and Nomenclature

Identifier

Value

Systematic Name

(2-chloro-6-methylquinolin-3-yl)methanol[2]

CAS Number

123637-97-8[1][2]

Molecular Formula

C11H10CINO[1][2][3]

Molecular Weight 207.66 g/mol [1][3]
inChi InChl=1S/C11H10CINO/c1-7-2-3-10-8(4-7)5-
n

9(6-14)11(12)13-10/h2-5,14H,6H2,1H3[2]
InChl Key JYQVWLZEYAYKHI-UHFFFAOYSA-N[2]

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)CI)CO[2]

Table 2: Physical and Computed Properties

Property Value Source
Physical State Solid at room temperature [1]

Melting Point 143-145 °C [1]
XLogP3-AA (Computed) 2.9 PubChem[2]
Hydrogen Bond Donor Count 1 PubChem|[2]
Hydrogen Bond Acceptor

Count 2 PubChem[2]
Rotatable Bond Count 1 PubChem|[2]
Topological Polar Surface Area  33.1 A2 PubChem][2]

Limited in water; Soluble in

Solubility polar organic solvents (e.g., [1]
methanol, ethanol)
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Experimental Protocols

The synthesis of (2-chloro-6-methylquinolin-3-yl)methanol is typically achieved via a two-
step process, starting from the corresponding substituted acetanilide. The first step involves the
formation of the key intermediate, 2-chloro-6-methylquinoline-3-carbaldehyde, through a
Vilsmeier-Haack reaction. The subsequent step is the reduction of the aldehyde to the primary
alcohol.

Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde
(Precursor)

This procedure is based on the well-established Vilsmeier-Haack reaction for the synthesis of
2-chloroquinoline-3-carbaldehydes.

Methodology:

» Vilsmeier Reagent Preparation: In a round-bottom flask equipped with a dropping funnel and
a magnetic stirrer, cool N,N-Dimethylformamide (DMF, 3 equivalents) in an ice bath. Add
phosphorus oxychloride (POCIs, 15 equivalents) dropwise to the DMF with continuous
stirring, maintaining the temperature below 5 °C.[4]

e Reaction Mixture: Once the addition is complete, add N-(4-methylphenyl)acetamide (p-
acetotoluidide, 1 equivalent) portion-wise to the prepared Vilsmeier reagent.[4]

o Heating: After the addition, allow the reaction mixture to warm to room temperature and then
heat it to 80-90 °C for 7-10 hours.[4] Monitor the reaction progress using thin-layer
chromatography (TLC).

o Work-up: After the reaction is complete, carefully pour the mixture onto crushed ice with
stirring.[4]

« |solation: The resulting solid precipitate is collected by vacuum filtration, washed thoroughly
with water, and dried. The crude 2-chloro-6-methylquinoline-3-carbaldehyde can be used in
the next step without further purification or can be recrystallized from a suitable solvent like
ethyl acetate.[4]
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Synthesis of (2-Chloro-6-methylquinolin-3-yl)methanol

This protocol describes the reduction of the aldehyde intermediate to the target alcohol.
Methodology:

e Reaction Setup: Dissolve 2-chloro-6-methylquinoline-3-carbaldehyde (1 equivalent) in
methanol in a round-bottom flask equipped with a magnetic stirrer.

e Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBHa4, 1-1.5
equivalents) portion-wise to the stirred solution.[1][5]

o Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at
room temperature. The reaction is typically complete within a few hours and can be
monitored by TLC.

o Work-up: Once the starting material is consumed, carefully add water to quench any
remaining NaBHa. Reduce the volume of methanol using a rotary evaporator.

 Purification: The crude product can be purified by recrystallization from a suitable solvent or
by column chromatography on silica gel to yield pure (2-chloro-6-methylquinolin-3-
yl)methanol.[1]

Synthesis and Reaction Workflow

The logical workflow from a common starting material to the target compound and its potential
for further reactions is a key aspect of its utility in synthetic chemistry.
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Caption: Synthetic workflow for (2-chloro-6-methylquinolin-3-yl)methanol.

Spectral Data

Spectroscopic data is crucial for the structural confirmation of (2-chloro-6-methylquinolin-3-
yl)methanol.

Table 3: Spectroscopic Data
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Technique Data

In CDCls, characteristic signals are observed: &

~7.5-8.5 ppm (multiplets, aromatic protons), &

1H-NMR
~4.6 ppm (singlet, CH20H), d ~2.5 ppm (singlet,
CHs).[1]
Data for the specific title compound is not
readily available in the cited literature. Data for
13C-NMR related derivatives suggest signals for the

methyl carbon around 21.6 ppm and aromatic

carbons in the 111-160 ppm range.

Characteristic absorption bands are expected: a

broad band in the 3200-3600 cm~1 region (O-H
Infrared (IR) stretch), bands in the 2800-3100 cm~1 region

(C-H stretch), and bands in the 1580-1600 cm~1

range (aromatic C=C stretch).[1]

The molecular ion peak [M]* is observed at m/z

207. The spectrum exhibits a characteristic
Mass Spectrometry (MS) isotope pattern for a chlorine-containing

compound. Fragmentation often involves the

loss of the hydroxymethyl group (-CH20H).[1]

Biological Activity and Applications

While the specific mechanism of action for (2-chloro-6-methylquinolin-3-yl)methanol has not
been extensively studied, the quinoline core is a well-known pharmacophore.[1]

» Potential Antimicrobial and Antileishmanial Agent: Research into quinoline derivatives
suggests that this compound may possess antimicrobial activity against bacteria and fungi,
as well as potential antileishmanial properties.[1]

o Pharmaceutical Intermediate: Due to its functional groups, it serves as a valuable starting
material or intermediate for the synthesis of more complex molecules and potential new drug
candidates.[1]
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o Materials Science: Functionalized quinolines can possess interesting optical and electronic
properties, making them candidates for applications in materials science.[1]

The relationship between its structural features and potential bioactivity can be visualized as

follows:
(2-chloro-6-methylquinolin-3-yl)methanol
L ) 6-Methyl Group 3-Hydroxymethyl Group
QS S AT e (Lipophilicity) (H-Bonding, Reactivity)

Potential Antimicrobial
Activity

Synthetic Versatility

Click to download full resolution via product page

Caption: Structure-activity relationship overview.

Conclusion

(2-Chloro-6-methylquinolin-3-yl)methanol is a compound of significant interest due to the
prevalence of the quinoline moiety in pharmacologically active agents. This guide has
summarized the available data on its physical properties, a reliable synthetic route, and its key
spectral features. While detailed experimental data for some properties are sparse in the
literature, the information provided herein offers a solid foundation for researchers to utilize this
compound in future studies, from new drug discovery to the development of novel materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.smolecule.com/products/s796676
https://www.benchchem.com/product/b187100?utm_src=pdf-body-img
https://www.benchchem.com/product/b187100?utm_src=pdf-body
https://www.benchchem.com/product/b187100?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b187100?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

References

[pubchem.ncbi.nim.nih.gov]

1. Buy (2-chloro-6-methylquinolin-3-yl)methanol | 123637-97-8 [smolecule.com]
2. 2-Chloro-6-methylquinoline-3-methanol | C11H10CINO | CID 865105 - PubChem

e 3. CAS 123637-97-8 | (2-Chloro-6-methylquinolin-3-yl)methanol - Synblock [synblock.com]

e 4. ajgreenchem.com [ajgreenchem.com]

e 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related
analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

¢ To cite this document: BenchChem. [physical and chemical properties of (2-chloro-6-
methylquinolin-3-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b187100#physical-and-chemical-properties-of-2-

chloro-6-methylquinolin-3-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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